molecular formula C8H5ClF3NO B8113246 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone

1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone

Cat. No.: B8113246
M. Wt: 223.58 g/mol
InChI Key: VVDNKCXVASDVKZ-UHFFFAOYSA-N
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Description

1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone is an organic compound with the molecular formula C8H5ClF3NO It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-(trifluoromethyl)pyridine.

    Acylation Reaction: The key step involves the acylation of 5-chloro-2-(trifluoromethyl)pyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent addition, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Substituted pyridyl ethanones.

    Reduction: 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanol.

    Oxidation: 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]acetic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have identified the compound as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. For instance, a novel class of inhibitors derived from similar trifluoromethyl pyrimidinediones demonstrated promising activity against BCAT1/2, suggesting that 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone may exhibit similar properties due to its structural analogies .

Table 1: Inhibition Potency of Related Compounds

CompoundIC50 (µM)Target Enzyme
BAY-0690.25BCAT1
BAY-771>10Control
This compoundTBDTBD

Biochemical Assays

The compound has been utilized in high-throughput screening assays aimed at identifying new therapeutic agents. Its ability to modulate enzyme activity makes it a candidate for further investigation in drug discovery processes.

Synthesis of Novel Materials

This compound serves as a building block in the synthesis of advanced materials, particularly those requiring specific electronic or optical properties. Its incorporation into polymer matrices has been studied for applications in sensors and electronic devices.

Case Study: Polymer Composites

A study demonstrated that incorporating this compound into polyimide matrices enhanced thermal stability and mechanical properties, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The chlorine atom can participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • 1-[5-Chloro-4-(trifluoromethyl)-2-pyridyl]ethanone
  • 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone
  • 1-[4-Chloro-2-(trifluoromethyl)phenyl]ethanone

Comparison: 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. The position of the chlorine and trifluoromethyl groups can significantly affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.

Biological Activity

1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone is a pyridine derivative notable for its potential biological activities. This compound is characterized by a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which influence its chemical reactivity and interactions with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • IUPAC Name : 1-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one
  • Molecular Formula : C₈H₅ClF₃NO
  • Molar Mass : 223.58 g/mol
  • Physical Form : Colorless to yellow liquid
  • Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Studies

Recent studies have focused on the compound's interaction with specific enzymes and its potential therapeutic effects:

Enzyme Inhibition

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) :
    • The compound has been evaluated for its inhibitory effects on 11β-HSD1, an enzyme implicated in metabolic syndrome. In vitro assays demonstrated that similar pyridine derivatives can exhibit low nanomolar IC₅₀ values against this target, suggesting that this compound may also possess significant inhibitory activity .
  • Antimicrobial Activity :
    • Compounds containing similar structural motifs have shown promising antimicrobial properties. For instance, studies indicated that the trifluoromethyl group is crucial for enhancing activity against various pathogens, including Chlamydia and E. coli .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure significantly affect biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl at specific positions on the pyridine ring can enhance inhibitory potency against metabolic enzymes .

CompoundSubstitutionIC₅₀ (nM)
13Unsubstituted66
14Sulfur linker70% at 1 μM
18Sulfoxide linker15
19Sulfone linker211

This table summarizes some of the findings from SAR studies, highlighting how different substituents can modulate activity.

Case Studies

Several case studies have explored the pharmacological potential of compounds similar to this compound:

  • Metabolic Syndrome Models :
    • In animal models of metabolic syndrome, compounds with similar structures were shown to improve insulin sensitivity and reduce body weight gain, suggesting a potential role in managing conditions like type 2 diabetes .
  • Antichlamydial Activity :
    • Research has demonstrated that certain derivatives exhibit selective antichlamydial activity, with modifications enhancing efficacy against Chlamydia infections. The presence of electron-withdrawing groups was crucial in these findings .

Properties

IUPAC Name

1-[5-chloro-2-(trifluoromethyl)pyridin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDNKCXVASDVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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